

# Divinylacetylene fundamental properties and reactivity

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An In-depth Technical Guide to **Divinylacetylene**: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Divinylacetylene** (DVA), systematically named hexa-1,5-dien-3-yne, is a highly unsaturated C6 hydrocarbon featuring two vinyl groups and one acetylene group. Its unique conjugated structure,  $\text{CH}_2=\text{CH}-\text{C}\equiv\text{C}-\text{CH}=\text{CH}_2$ , makes it a molecule of significant interest due to its high reactivity and potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the fundamental chemical and physical properties of **divinylacetylene**, its diverse reactivity—including polymerization, addition reactions, and hydrogenation—and detailed experimental protocols for its synthesis and key transformations. Associated reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

## Fundamental Properties

**Divinylacetylene** is a highly reactive organic compound known for the presence of multiple unsaturated bonds, which makes it a valuable intermediate in organic synthesis.<sup>[1]</sup> Its core properties are summarized below.

## Data Presentation: Physical and Chemical Properties

The quantitative properties of **divinylacetylene** are presented in Table 1. As a nonpolar hydrocarbon, it is expected to be insoluble in water but soluble in common nonpolar organic solvents such as benzene, toluene, and hexane. An experimental density value for **divinylacetylene** is not readily available in the cited literature. For context, the density of the related, smaller enyne, vinylacetylene (C<sub>4</sub>H<sub>4</sub>), is approximately 0.68 g/cm<sup>3</sup>.<sup>[1]</sup>

Property	Value	Reference(s)
IUPAC Name	hexa-1,5-dien-3-yne	[2][3]
Synonyms	1,5-Hexadien-3-yne, DVA	[3]
CAS Number	821-08-9	[2]
Molecular Formula	C <sub>6</sub> H <sub>6</sub>	[2][3]
Molecular Weight	78.11 g/mol	[2]
Boiling Point	85.0 °C	[1]
Melting Point	-88.0 °C	[1]
Appearance	Yellowish oil	[1]
XLogP3	2.2	[1]

## Reactivity and Core Reaction Mechanisms

The high degree of unsaturation in **divinylacetylene** governs its reactivity, making it susceptible to a variety of chemical transformations. It is classified as a highly hazardous material, with a flammability rating of 3 (can be ignited under almost all ambient temperature conditions) and a reactivity rating of 4 (capable of detonation or explosive decomposition at normal temperatures and pressures).<sup>[2]</sup>

## Polymerization

**Divinylacetylene** is highly prone to polymerization, which can proceed via different mechanisms depending on the conditions.

- In the presence of air (oxygen): It readily homopolymerizes at ambient temperatures, forming a soft, transparent, oxygen-containing jelly that is dangerously explosive.<sup>[1]</sup> Over time, this

can harden into brittle thermoset resins.[\[1\]](#)

- Thermal Polymerization: In the absence of air, heating **divinylacetylene** (e.g., at 80°C) leads to a different type of polymer, typically a yellow, viscous oil that can dry to form hard, chemically resistant films.[\[1\]](#) If the reaction proceeds too far, the mixture can set into a gel.[\[1\]](#)

## Addition Reactions

The double and triple bonds of **divinylacetylene** are active sites for the addition of various reagents.

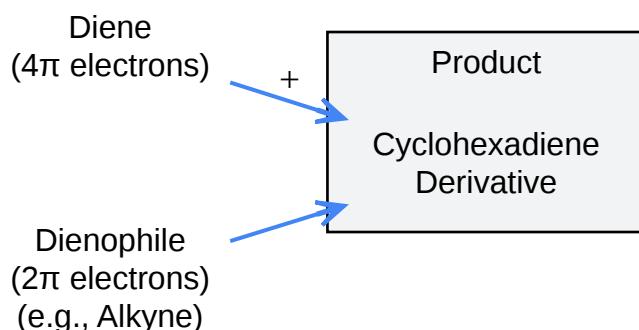
- Hydrogenation: **Divinylacetylene** can be catalytically hydrogenated using catalysts such as nickel or palladium.[\[2\]](#) The reaction is selective and typically stops after the addition of three moles of H<sub>2</sub>, producing n-hexene-3 as the major product without proceeding to full saturation to hexane.[\[2\]](#)
- Addition of Thiols and Amines: Thiophenols and amines can add to the unsaturated bonds of **divinylacetylene**. For instance, thiocresol has been shown to add at the 1- and 2-positions. [\[2\]](#) Amines can also add to the terminal carbon atoms.[\[2\]](#)

## Cycloaddition Reactions

While specific, high-yield examples of **divinylacetylene** participating in cycloaddition reactions are not extensively detailed in the surveyed literature, its structure suggests potential involvement in such transformations. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile (an alkene or alkyne).[\[4\]](#)[\[5\]](#)

- As a Dienophile: The acetylenic bond in **divinylacetylene** could potentially act as a dienophile, reacting with a conjugated diene. This reactivity is generally enhanced when the dienophile contains electron-withdrawing groups.[\[4\]](#)
- As a Diene: The conjugated enyne system could theoretically act as the 4 $\pi$ -electron component, though this is less common for acyclic enynes compared to cyclic dienes.[\[4\]](#)

A related isomer, hexa-1,3-dien-5-yne, is known to undergo thermal cycloisomerization to form an allenic cyclohexa-1,2,4-triene (isobenzene), which then rearranges to benzene.[\[6\]](#)



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Fig 1. Conceptual schematic of a [4+2] Diels-Alder cycloaddition.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of **divinylacetylene**.

### Synthesis via Acetylene Trimerization (Nieuwland Process)

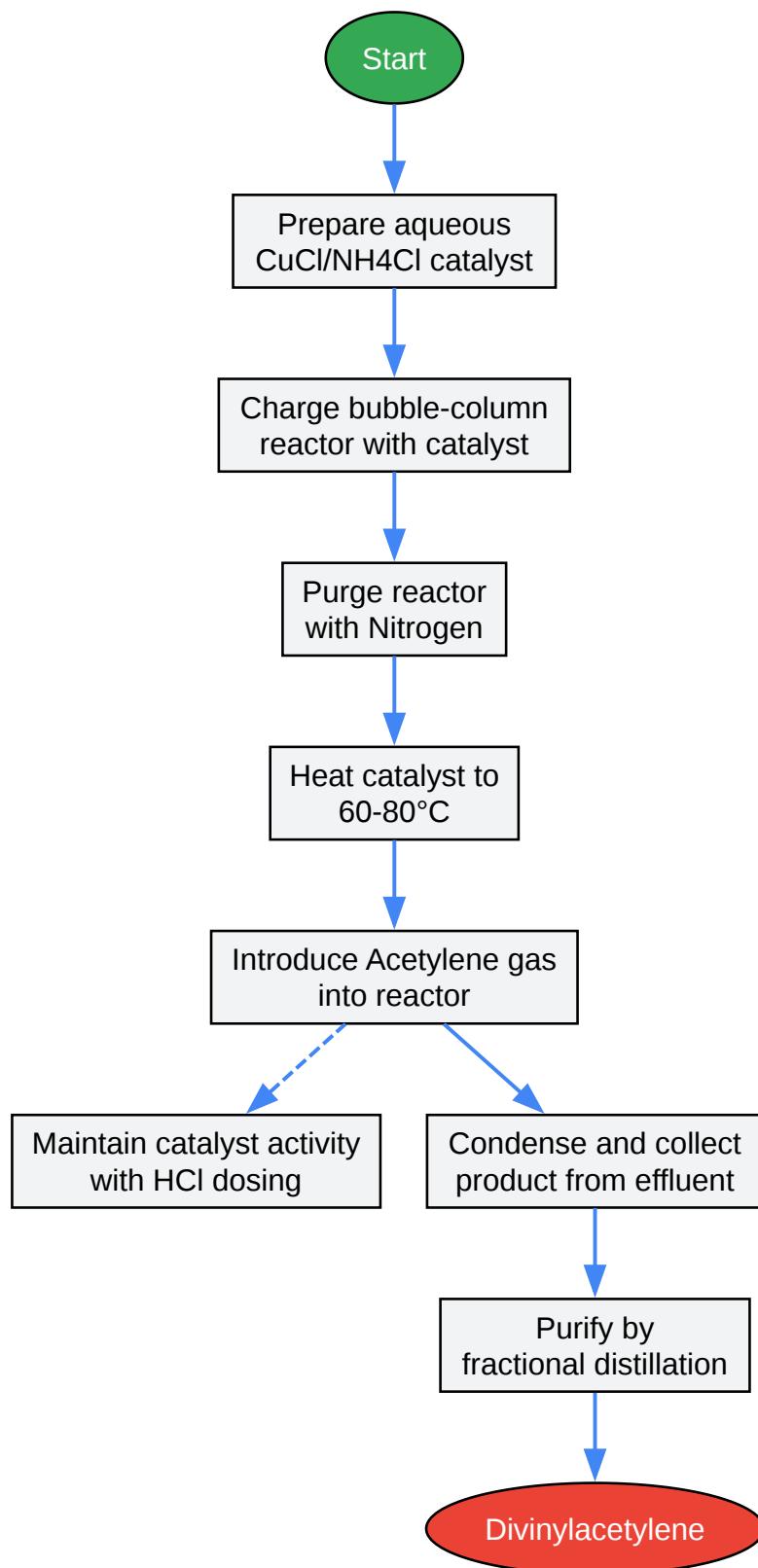
This protocol is based on the continuous bubble-column process for the trimerization of acetylene.[1]

#### Materials:

- Acetylene gas
- Catalyst solution: Aqueous solution of cuprous chloride (CuCl) and ammonium chloride (NH<sub>4</sub>Cl)
- Hydrochloric acid (for catalyst stabilization)
- Nitrogen gas (for inerting)
- Bubble-column reactor equipped with gas inlet, outlet, heating/cooling system, and acid dosing port

#### Procedure:

- Catalyst Preparation: Prepare the aqueous catalyst solution containing cuprous chloride and ammonium chloride.
- Reactor Setup: Charge the bubble-column reactor with the catalyst solution.
- Inerting: Purge the reactor system thoroughly with nitrogen gas to remove all oxygen.
- Heating: Heat the catalyst solution to the reaction temperature, typically between 60-80°C.
- Reaction Initiation: Discontinue the nitrogen flow and introduce a continuous stream of acetylene gas through the sparger at the base of the reactor. A typical space velocity is around 200 m<sup>3</sup> of acetylene per m<sup>3</sup> of catalyst solution per hour.[\[1\]](#)
- Catalyst Maintenance: Throughout the reaction, maintain the catalyst activity by periodically or continuously dosing with hydrochloric acid to stabilize the copper(I) species.[\[1\]](#)
- Product Collection: The gaseous effluent from the reactor, containing unreacted acetylene and product vapors (vinylacetylene and **divinylacetylene**), is passed through a cooling and separation system to condense the products.
- Purification: The crude liquid product is purified by fractional distillation to separate **divinylacetylene** from other oligomers and byproducts.



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Fig 2. Experimental workflow for the synthesis of **divinylacetylene**.

## Catalytic Hydrogenation to n-Hexene-3

This protocol is adapted from a patented process for the selective hydrogenation of **divinylacetylene**.<sup>[2]</sup>

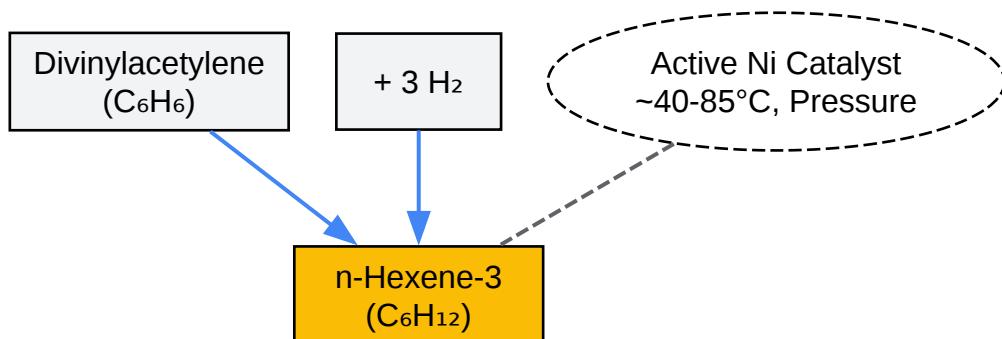
### Materials:

- **Divinylacetylene**
- Active Nickel catalyst (preferably on a kieselguhr support)
- Hydrogen gas
- High-pressure autoclave with stirring and temperature/pressure controls
- Solvent (optional, e.g., acetone, ethanol, benzene)

### Procedure:

- Reactor Charging: In a high-pressure autoclave, place the **divinylacetylene** and the active nickel catalyst. If a solvent is used, add it at this stage.
- Sealing and Purging: Seal the autoclave and purge several times with hydrogen gas to remove air.
- Pressurization: Pressurize the autoclave with hydrogen to the desired reaction pressure.
- Heating and Agitation: Begin vigorous agitation and heat the autoclave to the target temperature (e.g., starting at 35-40°C and raising to ~85°C).
- Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when approximately three moles of hydrogen have been consumed per mole of **divinylacetylene**. The reaction rate will slow considerably at this point.
- Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

- Product Isolation: Open the autoclave and filter the reaction mixture to remove the nickel catalyst.
- Purification: Distill the filtrate to remove any polymeric byproducts and isolate the purified n-hexene-3. An 80-85% yield can be obtained.[2]



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